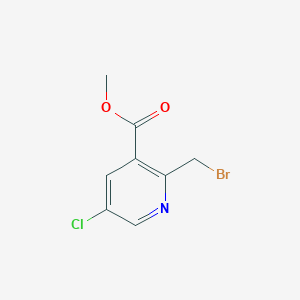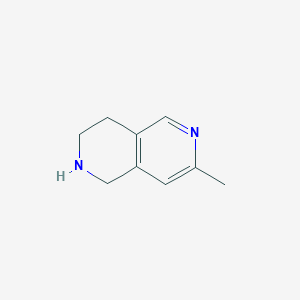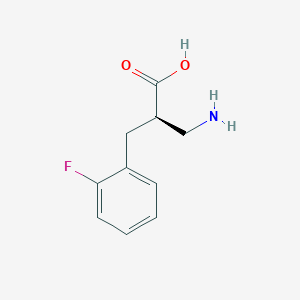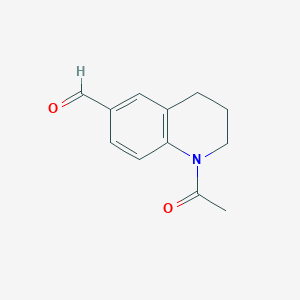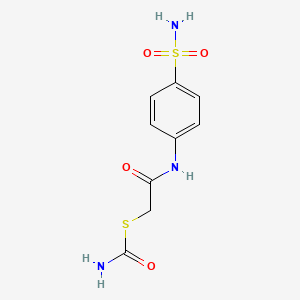![molecular formula C9H10ClNO3 B13989972 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid CAS No. 90414-86-1](/img/structure/B13989972.png)
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is a compound known for its significant applications in medicinal chemistry. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the second carbon, and the amino group, substituted with a 2-chloroethyl group, is attached to the fourth carbon. This compound is structurally related to chlorambucil, a well-known chemotherapy agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid typically involves the chlorination of ethylamine followed by its reaction with 2-hydroxybenzoic acid. The process can be summarized in the following steps:
Chlorination of Ethylamine: Ethylamine is reacted with thionyl chloride to produce 2-chloroethylamine.
Amination: The 2-chloroethylamine is then reacted with 2-hydroxybenzoic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Produces 4-[(2-Chloroethyl)amino]-2-ketobenzoic acid or 4-[(2-Chloroethyl)amino]-2-carboxybenzoic acid.
Reduction: Produces 4-[(2-Chloroethyl)amino]-2-aminobenzoic acid.
Substitution: Produces derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid involves its ability to alkylate DNA. The 2-chloroethyl group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells, making it effective against cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A chemotherapy agent with a similar structure but different functional groups.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapy drug with a different mechanism of activation.
Uniqueness
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its hydroxyl group at the second position enhances its solubility and reactivity compared to other similar compounds.
Propiedades
Número CAS |
90414-86-1 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
4-(2-chloroethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-3-4-11-6-1-2-7(9(13)14)8(12)5-6/h1-2,5,11-12H,3-4H2,(H,13,14) |
Clave InChI |
VYDUCLVBTOAWBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCCCl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


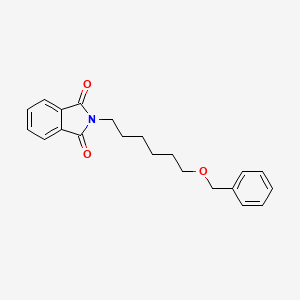
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)

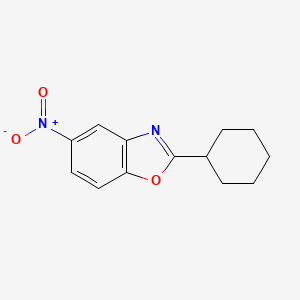
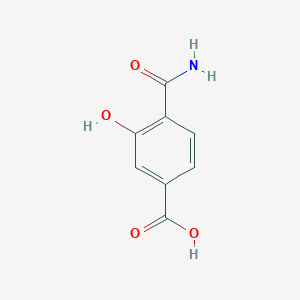
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
